5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethylamino group: This step may involve the reaction of an intermediate with ethylamine under controlled temperature and pressure.
Attachment of the piperidin-1-ylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions may target the oxazole ring or the sulfonyl group, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylamino)-2-(4-(piperidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- 5-(Ethylamino)-2-(4-(morpholin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-(ETHYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE lies in its specific structural features, such as the ethylamino group and the piperidin-1-ylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(ethylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-2-19-17-15(12-18)20-16(24-17)13-6-8-14(9-7-13)25(22,23)21-10-4-3-5-11-21/h6-9,19H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARQAMQCLPUHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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